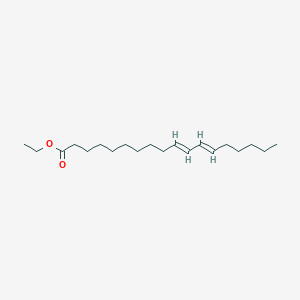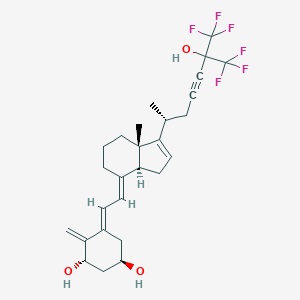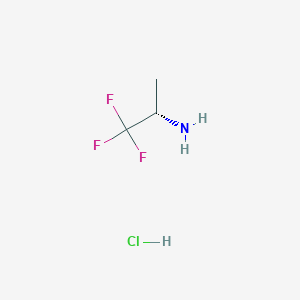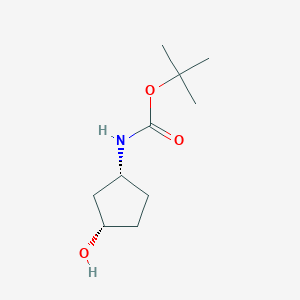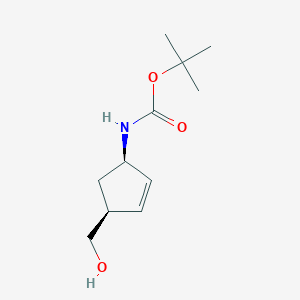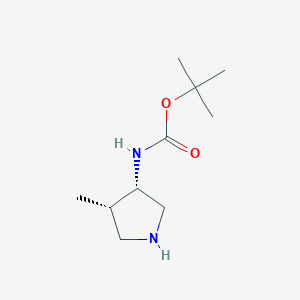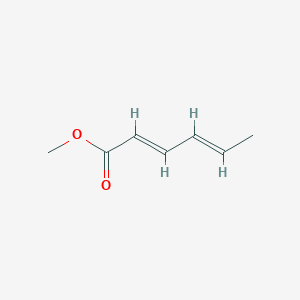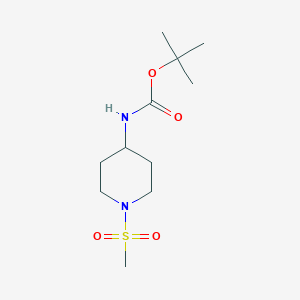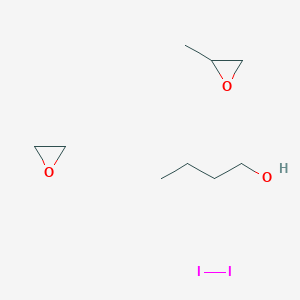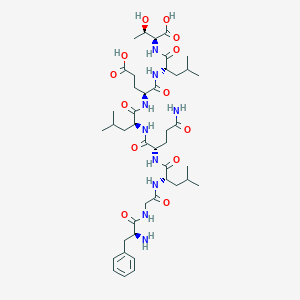
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine, commonly known as FGL or FNIII14, is a peptide fragment derived from the extracellular matrix protein fibronectin. This peptide has been extensively studied for its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
Wirkmechanismus
FGL exerts its effects through binding to integrin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to changes in cell behavior and function. FGL has also been shown to interact with other extracellular matrix proteins, such as collagen and laminin, further enhancing its effects on cell behavior.
Biochemische Und Physiologische Effekte
FGL has been shown to enhance cell adhesion, migration, and proliferation, as well as promote tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and can modulate immune responses. FGL has been investigated for its potential in treating various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FGL is its ability to enhance cell adhesion and proliferation, which can be useful in tissue engineering and regenerative medicine applications. However, FGL can be expensive to synthesize and may not be suitable for large-scale production. Additionally, FGL may have limited stability in certain environments, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are many potential future directions for research on FGL. One area of interest is the development of FGL-based drug delivery systems, which could target specific cells and tissues and improve the efficacy of existing drugs. Another area of interest is the use of FGL in tissue engineering and regenerative medicine, where it could be used to enhance the growth and differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms of action of FGL and its potential applications in treating various diseases.
Synthesemethoden
FGL can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
FGL has been extensively studied for its potential applications in tissue engineering and regenerative medicine. It has been shown to enhance cell adhesion, migration, and proliferation, and can promote tissue repair and regeneration. FGL has also been investigated for its potential as a drug delivery system, due to its ability to target specific cells and tissues.
Eigenschaften
CAS-Nummer |
135467-95-7 |
|---|---|
Produktname |
Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
Molekularformel |
C43H69N9O13 |
Molekulargewicht |
920.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1 |
InChI-Schlüssel |
IKOYOTRBIJAJQX-ZPXWBUFFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Sequenz |
FGLQLELT |
Synonyme |
Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine SOP octapeptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



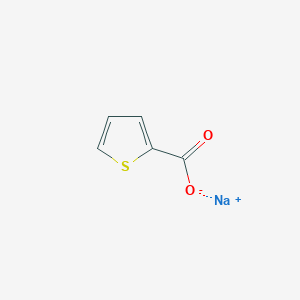
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
